1,1-Dichlorospiro[2.3]hexane

Lipophilicity Octanol-water partitioning Chromatographic retention

1,1-Dichlorospiro[2.3]hexane (C₆H₈Cl₂, MW 151.03 g·mol⁻¹) is a fully carbocyclic spiro compound in which a gem-dichlorocyclopropane ring is spiro-fused at the 1-position to a cyclobutane ring. It belongs to the broader class of spiro[2.3]hexane scaffolds, whose parent hydrocarbon (C₆H₁₀, MW 82.14, LogP 1.95, density 0.91 g·cm⁻³) is characterized by significant angle and torsional strain resulting from the fusion of three- and four-membered rings at a single quaternary spiro carbon.

Molecular Formula C6H8Cl2
Molecular Weight 151.03 g/mol
Cat. No. B7782278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichlorospiro[2.3]hexane
Molecular FormulaC6H8Cl2
Molecular Weight151.03 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC2(Cl)Cl
InChIInChI=1S/C6H8Cl2/c7-6(8)4-5(6)2-1-3-5/h1-4H2
InChIKeyQXGJRKIAUUUNJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dichlorospiro[2.3]hexane – Strained gem-Dichlorocyclopropane-Spirocyclobutane Scaffold for Synthetic Chemistry and Screening Libraries


1,1-Dichlorospiro[2.3]hexane (C₆H₈Cl₂, MW 151.03 g·mol⁻¹) is a fully carbocyclic spiro compound in which a gem-dichlorocyclopropane ring is spiro-fused at the 1-position to a cyclobutane ring [1]. It belongs to the broader class of spiro[2.3]hexane scaffolds, whose parent hydrocarbon (C₆H₁₀, MW 82.14, LogP 1.95, density 0.91 g·cm⁻³) is characterized by significant angle and torsional strain resulting from the fusion of three- and four-membered rings at a single quaternary spiro carbon . The introduction of two chlorine atoms on the cyclopropane ring substantially alters the physicochemical profile: LogP rises to 2.64, polar surface area remains 0.0 Ų, and the compound contains zero hydrogen-bond donors or acceptors [1]. The compound is catalogued as a screening compound (InterBioScreen ID BB_SC-0304) and has been utilized as a building block for more elaborate spirocyclic architectures [1].

Why 1,1-Dichlorospiro[2.3]hexane Cannot Be Replaced by the Parent Spiro[2.3]hexane or Other Halogenated Analogs


The spiro[2.3]hexane scaffold possesses a unique bonding situation at the spiro carbon governed by ring-strain effects that markedly influence NMR spin-spin coupling constants and reactivity . Placement of two chlorine atoms at the cyclopropane 1-position creates a gem-dichlorocyclopropane motif that fundamentally alters the compound's properties relative to the parent hydrocarbon: lipophilicity increases by approximately 0.7 LogP units, molecular weight rises by 84%, and an electrophilic handle for reductive dehalogenation, nucleophilic substitution, or carbene generation is introduced [1]. The 1,1-dibromo analog (MW 239.94) differs in C–X bond strength (C–Br ≈ 68 kcal·mol⁻¹ vs. C–Cl ≈ 80 kcal·mol⁻¹), while the 5,5-dichlorospiro[2.3]hexan-4-one variant introduces a ketone carbonyl (TPSA 17.1 Ų, one H-bond acceptor), conferring different chromatographic behavior, solubility, and chemical reactivity [1]. Consequently, in-class compounds cannot be interchanged without altering synthetic outcomes, purification requirements, or physicochemical readouts.

Quantitative Differentiation Evidence: 1,1-Dichlorospiro[2.3]hexane Versus Closest Analogs


Elevated Lipophilicity (ΔLogP +0.69) Versus Parent Spiro[2.3]hexane

1,1-Dichlorospiro[2.3]hexane exhibits a computed LogP of 2.64, which is 0.69 log units higher than that of the parent spiro[2.3]hexane (LogP 1.95) [1]. The LogD remains constant at 2.64 across pH 5.5 and pH 7.4, confirming the absence of ionizable groups [1].

Lipophilicity Octanol-water partitioning Chromatographic retention

Molecular Weight and Detection Sensitivity: 84% Mass Increase Over Parent Hydrocarbon

With a molecular weight of 151.03 g·mol⁻¹, 1,1-dichlorospiro[2.3]hexane is 84% heavier than spiro[2.3]hexane (MW 82.14 g·mol⁻¹) [1]. The presence of two chlorine atoms generates a distinctive isotopic pattern (³⁵Cl/³⁷Cl) in mass spectrometry, facilitating unambiguous identification in complex mixtures. The compound has zero hydrogen-bond donors or acceptors and a topological polar surface area (TPSA) of 0.0 Ų, identical to the parent hydrocarbon [1].

Mass spectrometry Molecular weight Detection limit

Reductive Dehalogenation to Spiro[2.3]hexane: gem-Dichloro Motif as a Latent Hydrocarbon Precursor

The gem-dichlorocyclopropane moiety in 1,1-dichlorospiro[2.3]hexane can undergo exhaustive reductive dehalogenation to yield the parent spiro[2.3]hexane. Electrochemical reduction of the regioisomeric 6,6-dichlorospiro[2.3]hexane in LiCl/MgCl₂/DMF proceeds with 92% yield to spiro[2.3]hexane after 1.0 h [1]. The general preparative electrochemical method for exhaustive reductive dehalogenation of gem-dichlorocyclopropanes to cyclopropanes was developed using aqueous DMF with a 1:1 mixture of LiCl and MgCl₂ as electrolyte on an Al-supported Li/Mg cathode [2].

Electrochemical reduction Dehalogenation Synthetic intermediate

Absence of Polar Functionality Versus 5,5-Dichlorospiro[2.3]hexan-4-one: TPSA and Hydrogen-Bonding Differentiation

1,1-Dichlorospiro[2.3]hexane (C₆H₈Cl₂) has a TPSA of 0.0 Ų, zero hydrogen-bond donors, and zero hydrogen-bond acceptors [1]. In contrast, 5,5-dichlorospiro[2.3]hexan-4-one (C₆H₆Cl₂O, MW 165.01) possesses a TPSA of 17.1 Ų, one hydrogen-bond acceptor (the ketone carbonyl), and a computed XLogP3 of 1.6 [2]. This means the all-hydrocarbon dichloro compound is substantially more lipophilic (ΔLogP ~1.0) and lacks the capacity for hydrogen-bonding interactions.

Polar surface area Hydrogen bonding Chromatography Solubility

Spiro[2.3]hexane Ring-Strain Context: Unique Bonding at the Spiro Carbon Distinguished from Larger Spiroalkanes

High-level SOPPA(CCSD) calculations on spiro[2.3]hexane reveal unique carbon-carbon spin-spin coupling constants involving and across the spiro carbon that are governed by ring strain effects absent in larger spiroalkanes such as spiro[3.3]heptane or spiro[4.4]nonane . The PE spectra of spiro- and dispirocyclopropyl derivatives of cyclobutane have been investigated with MINDO/3 and 4-31G calculations, showing that through-bond interactions in 1,3-derivatives cause inversion of the natural orbital order, while through-space interactions in 1,2-derivatives reduce conjugative splitting of Walsh orbitals . The 1,1-dichloro substitution on the cyclopropane ring further perturbs these electronic effects through the electron-withdrawing inductive effect of chlorine.

Ring strain Spiro carbon bonding Spin-spin coupling Photoelectron spectroscopy

Highest-Confidence Application Scenarios for 1,1-Dichlorospiro[2.3]hexane Based on Quantitative Differentiation Evidence


Latent Source of Spiro[2.3]hexane via On-Demand Electrochemical Dehalogenation

When a research protocol requires spiro[2.3]hexane—a volatile, strained hydrocarbon (bp ~91 °C)—but early synthetic steps involve conditions incompatible with its storage or handling, 1,1-dichlorospiro[2.3]hexane serves as a stable, higher-boiling precursor. Electrochemical reductive dehalogenation in LiCl/MgCl₂/DMF releases the parent hydrocarbon in high yield (92% demonstrated for the 6,6-regioisomer) . This 'protecting group' strategy is directly supported by the preparative electrochemical method developed by Afanas'ev et al. for gem-dichlorocyclopropanes .

Non-Polar Strained Fragment for Medicinal Chemistry Screening and Bioisostere Design

With a LogP of 2.64, TPSA of 0.0 Ų, and no hydrogen-bond donors or acceptors, 1,1-dichlorospiro[2.3]hexane is an entirely non-polar, sp³-rich (Fsp³ = 1.0) rigid fragment . Strained spiro[2.3]hexane scaffolds are increasingly recognized as non-classical three-dimensional bioisosteres capable of improving metabolic stability and modulating lipophilicity in lead compounds . The compound is catalogued in the InterBioScreen screening library, confirming its availability for high-throughput screening campaigns where its distinctive dichloro isotopic pattern facilitates hit identification by mass spectrometry.

Mechanistic Probe for Strain-Release Reactivity and Carbocation Rearrangement Studies

The spiro[2.3]hexane system is known to undergo selective hydrogenolysis on Pt/kieselguhr at 100 °C, cleaving the cyclopropane C–C bond furthest from the quaternary spiro carbon to form gem-dimethylcyclobutane . Hydrogen abstraction from spiro[2.3]hexane by t-butoxyl radicals generates spiro[2.3]hex-2-yl radicals that rearrange to cyclobutenylethyl radicals, a process followed by kinetic ESR spectroscopy . The 1,1-dichloro derivative offers an electronically perturbed variant of this scaffold, where the electron-withdrawing chlorine atoms can be used to probe the effect of substituents on rearrangement kinetics, product distribution, and radical stabilization.

Internal Standard or Mass Spectrometry Calibrant Featuring Diagnostic Dichloro Isotopic Signature

The molecular ion cluster of 1,1-dichlorospiro[2.3]hexane displays a characteristic M:(M+2):(M+4) triplet with relative intensities of approximately 9:6:1 (based on natural ³⁵Cl/³⁷Cl abundance of ~3:1), providing an unambiguous isotopic fingerprint . Combined with its zero polar surface area, moderate LogP (2.64), and molecular weight of 151 Da—well within the optimal mass range for GC-MS—the compound is well-suited as a retention-time marker or internal calibrant for methods analyzing volatile halogenated hydrocarbons or strained-ring products. Its chemical inertness (no reactive functional groups beyond the gem-dichlorocyclopropane) minimizes unwanted side reactions with analytes.

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